molecular formula C20H15N3O2 B14458887 3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide CAS No. 66358-02-9

3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide

Katalognummer: B14458887
CAS-Nummer: 66358-02-9
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: RYGOUPFLLGWXII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine to form the indazole ring, followed by acylation to introduce the carboxamide group . Industrial production methods may vary, but they generally involve similar steps with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide include other indazole derivatives such as:

Eigenschaften

CAS-Nummer

66358-02-9

Molekularformel

C20H15N3O2

Molekulargewicht

329.4 g/mol

IUPAC-Name

3-oxo-N,1-diphenylindazole-2-carboxamide

InChI

InChI=1S/C20H15N3O2/c24-19-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)23(19)20(25)21-15-9-3-1-4-10-15/h1-14H,(H,21,25)

InChI-Schlüssel

RYGOUPFLLGWXII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)N2C(=O)C3=CC=CC=C3N2C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.